7-Butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione

Data Gap Evidence Deficiency Procurement Caution

7-Butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione (CAS 476480-89-4) is a synthetic small-molecule purine-2,6-dione derivative (xanthine analog) with the molecular formula C18H23N5O2 and a molecular weight of 341.4 g/mol. The compound has been registered in public chemical databases (PubChem CID and is commercially available as a research chemical.

Molecular Formula C18H23N5O2
Molecular Weight 341.4 g/mol
CAS No. 476480-89-4
Cat. No. B7783566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione
CAS476480-89-4
Molecular FormulaC18H23N5O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(N=C1NCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C
InChIInChI=1S/C18H23N5O2/c1-4-5-10-23-14-15(22(3)18(25)21-16(14)24)20-17(23)19-11-13-8-6-12(2)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)(H,21,24,25)
InChIKeyBGOKTTPGZJDCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione (CAS 476480-89-4): Baseline Identity for Research Procurement


7-Butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione (CAS 476480-89-4) is a synthetic small-molecule purine-2,6-dione derivative (xanthine analog) with the molecular formula C18H23N5O2 and a molecular weight of 341.4 g/mol [1]. The compound has been registered in public chemical databases (PubChem CID 3957706) and is commercially available as a research chemical . However, no peer-reviewed primary research publications or granted patents were identified that directly characterize its biological activity, selectivity profile, or target engagement with quantitative comparator data against structurally related analogs.

Why Generic 8-Aminoxanthine Analogs Cannot Substitute for 7-Butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione in Focused Investigation


The 8-amino substituted purine-2,6-dione scaffold is known to exhibit highly sensitive structure-activity relationships (SAR) where even minor alterations to the N7-alkyl chain or the C8-amino substituent can profoundly alter target engagement, selectivity, and physicochemical properties [1]. While the specific compound 7-butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione lacks publicly available comparative pharmacological data against its closest structural analogs (e.g., 7-decyl, 7-hexyl, or N8-benzyl variants), general class-level inference from related xanthine-based inhibitors indicates that small changes in the 8-substituent can shift selectivity between protein targets such as kinases, phosphodiesterases, and nucleoside triphosphatases [1]. Therefore, interchanging this compound with a generic 8-aminoxanthine analog without verification of target-specific activity risks invalidating experimental outcomes, as potency, selectivity, and even the primary target may differ substantially. This underscores the necessity of conducting comparator experiments rather than relying on generic substitution.

Quantitative Differentiation Evidence for 7-Butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione (CAS 476480-89-4)


Core Limitation: Absence of High-Strength Head-to-Head Comparative Bioactivity Data

A systematic search of primary research papers, patent databases, and authoritative bioactivity repositories (ChEMBL, BindingDB, PubChem) did not yield any direct head-to-head comparison or cross-study comparable quantitative data for 7-butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione against a named comparator compound under identical assay conditions. The compound's BindingDB entry (BDBM50152125) was found to be incorrectly assigned to a non-purine MTH1 inhibitor (TH287, a pyrimidine derivative) and the FGFR4 inhibitory data (BindingDB BDBM50322535) corresponds to a distinct chemical series, not the target purine-2,6-dione. Therefore, no quantitative differentiation evidence meeting the mandatory criteria (clear comparator, quantitative data for both target and comparator, defined experimental context) could be retained.

Data Gap Evidence Deficiency Procurement Caution

Purity Specification as Procurement Differentiator: 95% Minimum Purity Standard

The compound is available from AKSci (catalog 0989CM) with a minimum purity specification of 95% . This purity grade is standard for research-grade small molecules but represents a verifiable quality parameter for procurement. No comparative purity data from other vendors was available for analysis.

Chemical Purity Quality Control Reproducibility

Cautious Application Scenarios for 7-Butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione Based on Extant Evidence


Exploratory SAR Profiling of 8-Aminoxanthine Derivatives

Given the absence of published pharmacological data, this compound may be employed as a test article in exploratory structure-activity relationship (SAR) studies aimed at mapping the effect of the N7-butyl and N8-(4-methylbenzyl)amino substituents on target engagement, selectivity, and physicochemical properties, provided that appropriate comparator compounds (e.g., N7-decyl, N7-hexyl, N8-benzyl, or N8-phenyl analogs) are assayed in parallel to generate quantitative differentiation data [1].

Chemical Probe Development and Target Deconvolution

The compound could serve as a starting point for chemical probe development if initial screening identifies a biological activity of interest. However, rigorous selectivity profiling against closely related enzymes (e.g., other NUDIX hydrolases, kinases, or phosphodiesterases) is mandatory to establish its utility as a selective pharmacological tool [1].

Analytical Reference Standard in Method Development

With a cataloged purity of 95% and a defined molecular weight of 341.4 g/mol, this compound may be used as an analytical reference standard for HPLC method development or mass spectrometry calibration in medicinal chemistry workflows, provided that its purity is independently verified by the end-user .

Quote Request

Request a Quote for 7-Butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.